

# Application Notes and Protocols: Utilizing STING Agonist-15 in Organoid Co-Culture Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *STING agonist-15*

Cat. No.: *B1682488*

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## Introduction

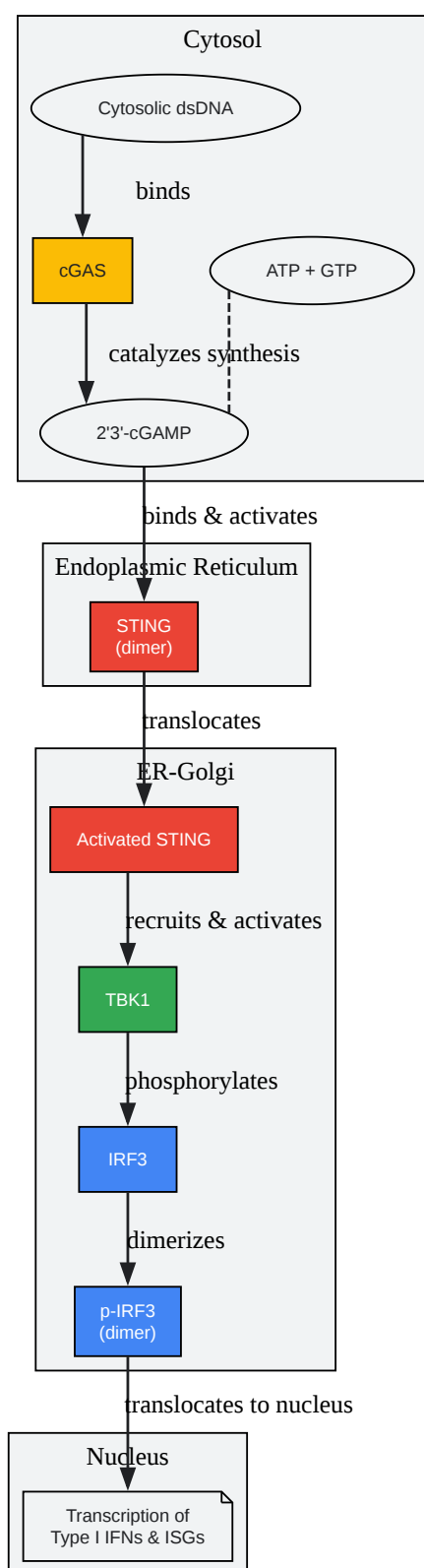
The use of organoid co-culture models that incorporate immune cells is a significant advancement in preclinical cancer research. These models offer a more physiologically relevant system to study the complex interactions within the tumor microenvironment (TME) and to evaluate the efficacy of immunotherapies. The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are emerging as a promising class of drugs to remodel the TME and enhance tumor cell killing.

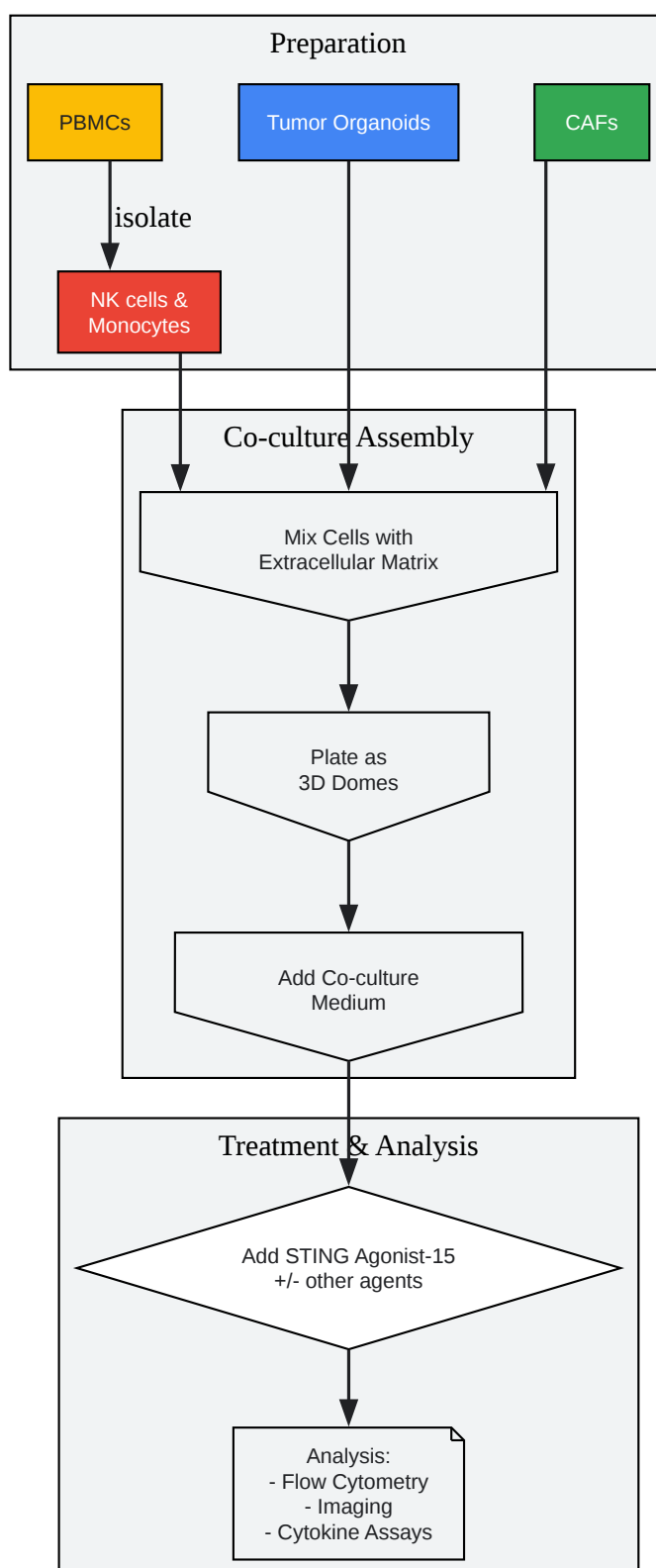
This document provides detailed application notes and protocols for the use of a STING agonist, exemplified by ADU-S100, in a complex primary human organoid co-culture model. The protocols are based on established methodologies for generating and co-culturing organoids with immune cells to assess the therapeutic potential of STING agonists.

## Signaling Pathway

The STING signaling pathway plays a crucial role in detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an innate immune response.

Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against tumor cells.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)